An In-Depth Technical Guide to Gabapentin-d6: Structure, Properties, and Application in Bioanalytical Methods
An In-Depth Technical Guide to Gabapentin-d6: Structure, Properties, and Application in Bioanalytical Methods
This technical guide provides a comprehensive overview of Gabapentin-d6, a deuterated analog of the anticonvulsant drug Gabapentin. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, molecular weight, and critical applications of Gabapentin-d6, with a particular focus on its role as an internal standard in quantitative bioanalysis. The information presented herein is grounded in established scientific literature and aims to provide both theoretical understanding and practical guidance.
Introduction: The Significance of Stable Isotope-Labeled Internal Standards
In the realm of quantitative analysis, particularly in complex biological matrices such as plasma and urine, the use of an appropriate internal standard (IS) is paramount for achieving accurate and precise results. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and experience similar ionization efficiency in the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as Gabapentin-d6, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays. The incorporation of heavy isotopes, in this case, deuterium, results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This mass difference allows for the separate detection of the analyte and the IS, while ensuring that any variations during sample preparation, chromatography, or ionization affect both compounds equally, thus leading to reliable quantification.
Gabapentin-d6 is specifically utilized to improve the accuracy and precision of methods for quantifying Gabapentin in biological samples, which is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials.[1]
Chemical Structure and Physicochemical Properties of Gabapentin-d6
Gabapentin-d6 is a synthetic derivative of Gabapentin where six hydrogen atoms on the cyclohexyl ring have been replaced with deuterium atoms. This specific placement of the deuterium atoms is strategic to prevent in-source fragmentation or exchange with protic solvents, ensuring the stability of the label throughout the analytical process.
The IUPAC name for Gabapentin-d6 is 2-[1-(aminomethyl)-3,3,4,4,5,5-hexadeuteriocyclohexyl]acetic acid.[2]
Chemical Structure
The chemical structure of Gabapentin-d6 is illustrated below. The six deuterium atoms are located on the cyclohexyl ring, which is a non-labile position, making it an excellent stable isotope-labeled internal standard.
Caption: Chemical structure of Gabapentin-d6.
Physicochemical Properties
A summary of the key physicochemical properties of Gabapentin-d6 is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁D₆NO₂ | [3] |
| Molecular Weight | 177.27 g/mol | [2][3] |
| Exact Mass | 177.163589261 Da | [2] |
| CAS Number | 1346600-67-6 | [3] |
| Appearance | White to Off-White Solid | [4] |
| Solubility | Sparingly soluble in water, slightly soluble in methanol and DMSO | [4][5] |
Application in Quantitative Bioanalysis by LC-MS/MS
The primary application of Gabapentin-d6 is as an internal standard for the quantification of Gabapentin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-extraction and co-analysis of Gabapentin-d6 with Gabapentin allows for the correction of matrix effects and variations in instrument response, leading to highly reliable data.
Rationale for Use as an Internal Standard
The use of a stable isotope-labeled internal standard like Gabapentin-d6 is considered best practice in quantitative mass spectrometry for several reasons:
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Similar Physicochemical Properties: Gabapentin-d6 has nearly identical chemical and physical properties to Gabapentin, ensuring similar behavior during sample extraction, chromatography, and ionization.
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Correction for Matrix Effects: Biological samples are complex mixtures that can cause ion suppression or enhancement in the mass spectrometer. Since Gabapentin-d6 is affected by these matrix effects to the same extent as Gabapentin, their ratio remains constant, allowing for accurate quantification.
-
Improved Precision and Accuracy: By accounting for variability in sample preparation and instrument performance, Gabapentin-d6 significantly improves the precision and accuracy of the analytical method.[6]
Typical Mass Spectrometric Parameters
In a typical LC-MS/MS method, Gabapentin and Gabapentin-d6 are detected in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The precursor ions ([M+H]⁺) are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Gabapentin | 172.1 | 154.1, 137.2, 95.1 |
| Gabapentin-d6 | 178.2 (theoretical) | 160.2 (theoretical) |
| Gabapentin-d10 | 182.2 | 164.2, 164.1 |
Note: The exact mass transitions for Gabapentin-d6 may vary slightly depending on the instrument and optimization. The transitions for Gabapentin-d10 are also provided as they are frequently cited in the literature.[2]
Experimental Protocol: Quantification of Gabapentin in Human Plasma
The following is a representative protocol for the quantification of Gabapentin in human plasma using Gabapentin-d6 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature and should be validated in the user's laboratory.[7][8][9]
Materials and Reagents
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Gabapentin reference standard
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Gabapentin-d6 internal standard
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Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Ultrapure water
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Human plasma (drug-free)
Preparation of Stock and Working Solutions
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve Gabapentin and Gabapentin-d6 in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Gabapentin stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at various concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Gabapentin-d6 stock solution with a 50:50 mixture of methanol and water to prepare a working solution of 1 µg/mL.
Preparation of Calibration Standards and Quality Control Samples
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Calibration Standards: Spike appropriate volumes of the Gabapentin working standard solutions into blank human plasma to prepare a series of calibration standards. A typical concentration range is 50 to 5000 ng/mL.[9]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the Gabapentin-d6 internal standard working solution (1 µg/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: As listed in Table 2.
Experimental Workflow
The overall workflow for the quantification of Gabapentin in a biological sample using Gabapentin-d6 as an internal standard is depicted in the following diagram.
Caption: Bioanalytical workflow for Gabapentin quantification.
Conclusion
Gabapentin-d6 is an indispensable tool for the accurate and precise quantification of Gabapentin in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays adheres to the highest standards of bioanalytical method development and validation. This guide has provided a detailed overview of the chemical structure, properties, and a representative experimental protocol for the application of Gabapentin-d6, offering valuable insights for researchers and scientists in the field of drug analysis. The principles and methodologies described herein can be adapted and validated for various research and clinical applications, ensuring the generation of high-quality, reliable data.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71317021, Gabapentin-d6. [Link]
-
Kim, H., et al. (2007). Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers. Biomedical Chromatography, 21(8), 829-835. [Link]
-
Vittal, D., et al. (2005). Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 693-700. [Link]
-
Wattananat, T., & Akarawut, W. (2009). Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma: Application to a Bioequivalence Study. Journal of Chromatographic Science, 47(10), 868-872. [Link]
-
Walsh Medical Media. (2011). Gabapentin Bioequivalence Study: Quantification by Liquid Chromatography Coupled to Mass Spectrometry. [Link]
-
Pharmaffiliates. Gabapentin-d6 | CAS No : 1346600-67-6. [Link]
-
Veeprho Pharmaceuticals. Gabapentin-D6 (HCl Salt) | CAS 1432061-73-8. [Link]
-
PI & PI Biotech Inc. Gabapentin-d6 Hydrochloride. [Link]
-
Agilent Technologies. (2015). Ultrafast Analysis of Gabapentin and Pregabalin in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. [Link]
-
Al-Salami, H., et al. (2023). Green Bio-Analytical Study of Gabapentin in Human Plasma Coupled with Pharmacokinetic and Bioequivalence Assessment Using UPLC-MS/MS. Molecules, 28(7), 3169. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. magistraliterdistributio.cz [magistraliterdistributio.cz]
- 4. LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid quantification of gabapentin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
